![molecular formula C17H17NO5 B5676785 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid CAS No. 649773-76-2](/img/structure/B5676785.png)
3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid
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Overview
Description
This section provides an overview of the compound, focusing on its significance in chemical research and industry. Although specific studies on 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid are limited, research on related alkoxy-substituted benzoic acids reveals insights into their structural and chemical properties, and their relevance in various applications.
Synthesis Analysis
Synthesis methods for related compounds involve multistep chemical reactions, starting from basic aromatic compounds. For example, the synthesis of related benzoic acid derivatives includes selective methylation, chlorination, hydrolysis, and condensation steps to form the final product (Standridge & Swigor, 1991; Xiao, 2005). These methods may provide a framework for the synthesis of 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid.
Molecular Structure Analysis
The molecular structure of alkoxy-substituted benzoic acids, including their crystalline structure and packing arrangements, provides insights into the physical and chemical properties of these compounds. Hydrogen bonding and Van der Waals interactions play significant roles in their structural organization (Raffo et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving related compounds typically include esterification, amidation, and other transformation processes that modify the functional groups attached to the benzoic acid core. The specific reactions and properties would depend on the substituents and their positions on the benzoic acid ring.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and intermolecular interactions. For example, variations in alkoxy chain length and placement affect these properties (Raffo et al., 2014).
properties
IUPAC Name |
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-6-8-15(9-7-14)23-11-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMYBYUPBSUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352689 |
Source
|
Record name | ST50198510 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid | |
CAS RN |
649773-76-2 |
Source
|
Record name | 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649773-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50198510 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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